molecular formula C₁₅H₁₂D₄O₉ B1158675 p-Coumaric Acid-d5 4-O-β-D-Glucuronide

p-Coumaric Acid-d5 4-O-β-D-Glucuronide

Cat. No.: B1158675
M. Wt: 344.31
Attention: For research use only. Not for human or veterinary use.
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Description

p-Coumaric Acid-d5 4-O-β-D-Glucuronide is a stable isotope-labeled analytical standard, specifically designed for use in quantitative mass spectrometry. This compound serves as the glucuronide conjugate of p-Coumaric Acid and is a key metabolite identified in human biological fluids following the consumption of foods like coffee . Its primary research application is as a deuterated internal standard (d5) to ensure accurate quantification of its non-labeled counterpart in complex biological samples, thereby correcting for losses during sample preparation and ionization variations during analysis . Beyond tracking dietary phenol absorption and metabolism, this glucuronide conjugate is also a recognized metabolite of 4-Nonylphenol, an environmental chemical of concern . As a high-purity reference standard, it is essential for HPLC and LC-MS applications in pharmacokinetic studies, metabolic pathway elucidation, and general drug research and development . The product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₅H₁₂D₄O₉

Molecular Weight

344.31

Synonyms

4-(2-Carboxyethenyl)phenyl-d4 β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Synthetic Methodologies for Deuterated P Coumaric Acid Glucuronides

Microbial Biotransformation Pathways Yielding Glucuronides

While direct glucuronidation of p-coumaric acid by wild-type microorganisms is not a commonly reported primary metabolic pathway, microbial systems are central to both the production of the p-coumaric acid precursor and can be engineered for glucuronidation.

Microorganisms like Corynebacterium glutamicum and Escherichia coli have been engineered to produce p-coumaric acid from simple carbon sources like glucose. nih.govmdpi.commdpi.comresearchgate.net These microbial platforms provide a sustainable source of the precursor for subsequent labeling and derivatization.

The biotransformation of p-coumaric acid by various microbes typically involves other reactions such as decarboxylation, hydroxylation, and side-chain reduction. For example, some microbial strains can convert p-coumaric acid into 4-vinylphenol (B1222589) or 4-hydroxybenzoic acid. mdpi.com

For the production of p-Coumaric Acid 4-O-β-D-Glucuronide, a promising approach is the use of engineered microorganisms that express a suitable UGT enzyme. UGTs are found in bacteria, plants, and animals and are responsible for the glucuronidation of a wide range of compounds. wikipedia.org By introducing a gene encoding a UGT with activity towards phenolic compounds into a microbial host such as E. coli, it is possible to establish a whole-cell biocatalyst for the conversion of p-coumaric acid (or its deuterated analogue) to the corresponding glucuronide. nih.gov This approach leverages the microbial machinery for enzyme production and cofactor regeneration.

Table 1: Microbial Biotransformation of p-Coumaric Acid

Microorganism Transformation Key Enzyme(s) Reference
Corynebacterium glutamicum Production from glucose Tyrosine ammonia-lyase nih.govresearchgate.net
Escherichia coli Production from glucose Tyrosine ammonia-lyase / Phenylalanine ammonia-lyase & Cinnamic acid 4-hydroxylase mdpi.commdpi.com
Yeast (Brettanomyces) Conversion to 4-ethylphenol Cinnamate decarboxylase, Vinyl phenol (B47542) reductase wikipedia.org

Radiochemical and Stable Isotope Labeling Strategies (beyond d5)

Beyond deuterium (B1214612) labeling, other stable and radioactive isotopes can be incorporated into the p-coumaric acid structure for various research applications.

Stable Isotope Labeling: Carbon-13 (¹³C) is a stable isotope that is widely used in metabolic flux analysis and as an internal standard for quantitative mass spectrometry. medchemexpress.com The synthesis of [U-ring-¹³C]-p-coumaric acid has been achieved from [U-ring-¹³C]-phenol with good yields. nih.gov It is also possible to label specific positions, such as the carboxylic acid carbon and the adjacent vinyl carbons (p-Coumaric acid-1,2,3-¹³C₃). sigmaaldrich.com These ¹³C-labeled compounds are invaluable for tracing the metabolic fate of the carbon skeleton of p-coumaric acid. researchgate.netnih.gov

Radiochemical Labeling: Radiolabeling introduces a radioactive isotope into a molecule, allowing for highly sensitive detection.

Carbon-14 (¹⁴C): This long-lived beta-emitter is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. [¹⁴C]-p-coumaric acid can be synthesized, for example, by using [2-¹⁴C]-malonic acid in a Knoevenagel condensation. nih.gov

Positron Emission Tomography (PET) Tracers: PET is a powerful in vivo imaging technique that requires radiotracers labeled with positron-emitting isotopes. nih.govradiopaedia.orgresearchgate.net Common PET isotopes include Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and radioisotopes of bromine like ⁷⁶Br. nih.govwikipedia.org While direct labeling of p-coumaric acid with these isotopes for PET applications is less common than for other biomolecules, the activated phenolic ring offers a potential site for electrophilic substitution reactions to introduce radiohalogens. nih.gov The development of such a tracer could enable non-invasive in vivo studies of p-coumaric acid distribution and metabolism.

Table 2: Isotopic Labeling Strategies for p-Coumaric Acid

Isotope Type Common Application(s) Reference
²H (Deuterium, d) Stable Metabolic studies, Internal standards nih.gov
¹³C Stable Metabolic flux analysis, Quantitative mass spectrometry medchemexpress.comnih.govsigmaaldrich.com
¹⁴C Radioactive (Beta-emitter) ADME studies nih.gov

Advanced Analytical Methodologies for P Coumaric Acid D5 4 O β D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of p-Coumaric Acid-d5 4-O-β-D-Glucuronide in complex biological matrices. This technique offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from a myriad of other compounds present in samples like plasma and urine. nih.govnih.govnih.gov

Method Development for Targeted Metabolite Analysis

Developing a robust LC-MS method for the targeted analysis of this compound involves the meticulous optimization of several key parameters. The goal is to achieve a sensitive, accurate, and efficient determination of the analyte. nih.gov

A typical method would utilize an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. nih.gov The separation is often accomplished on a C18 reversed-phase column, which is effective for retaining and separating phenolic compounds. nih.gov The mobile phase composition is critical; a common choice involves a gradient of methanol (B129727) and water containing a small percentage of an acid, such as acetic or formic acid, to improve peak shape and ionization efficiency. nih.gov

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. For this compound, the precursor and product ions would be specifically chosen based on its mass-to-charge ratio (m/z), which is distinct from its non-deuterated counterpart due to the five deuterium (B1214612) atoms.

Table 1: Illustrative LC-MS/MS Parameters for p-Coumaric Acid Analysis

ParameterTypical SettingReference
LC SystemUPLC nih.gov
ColumnReversed-phase C18 (e.g., 2.0 mm x 100 mm, 1.7 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water nih.gov
Mobile Phase BMethanol or Acetonitrile (B52724) nih.gov
Ionization ModeElectrospray Ionization (ESI), often in negative mode for phenolic acids nih.gov
MS DetectionMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z)Specific to this compound
Product Ion (m/z)Specific to this compound

Application of Stable Isotope Internal Standards in Quantitative Metabolomics

In quantitative metabolomics, the use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the most accurate and precise measurements. chemie-brunschwig.ch These standards have nearly identical chemical and physical properties to the endogenous analyte.

During sample preparation and LC-MS analysis, any loss of analyte due to extraction inefficiency, matrix effects, or instrument variability will be mirrored by the stable isotope-labeled internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly reliable quantitative data.

The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than the endogenous p-Coumaric Acid 4-O-β-D-Glucuronide. pharmaffiliates.com This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous detection and quantification of both the analyte and the internal standard without chromatographic interference.

Matrix Effects and Signal Suppression in Biological Samples

Biological matrices such as plasma, urine, and tissue extracts are inherently complex and contain a multitude of endogenous compounds like salts, lipids, and proteins. nih.gov These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

The use of this compound as an internal standard is particularly effective in mitigating matrix effects. Since the internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of signal suppression or enhancement. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring the accuracy of the final concentration measurement.

Various sample preparation techniques are also employed to minimize matrix effects. These include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The choice of method depends on the specific biological matrix and the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

While LC-MS is the more common technique for analyzing non-volatile and thermally labile compounds like glucuronides, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, albeit with the necessity of a derivatization step. mdpi.com

Derivatization Procedures for Enhanced Volatility and Detection

This compound, in its native form, is not sufficiently volatile or thermally stable to be analyzed by GC-MS. Therefore, a chemical derivatization step is required to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile, and thermally stable derivatives. mdpi.com

A common derivatization technique is silylation, which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS). This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com The resulting TMS-derivatized this compound is significantly more volatile and can be readily separated on a GC column.

Table 2: Common Derivatization Agents for GC-MS Analysis of Phenolic Acids

Derivatization AgentAbbreviationTarget Functional GroupsReference
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SH mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SH
TrimethylchlorosilaneTMCSOften used as a catalyst with BSTFA or MSTFA mdpi.com

Isotope Ratio Mass Spectrometry for Metabolic Tracing

While not a primary method for quantification in the same vein as LC-MS with an internal standard, Isotope Ratio Mass Spectrometry (IRMS) coupled with a gas chromatograph can be a powerful tool for metabolic tracing studies. In such studies, a stable isotope-labeled compound is administered, and its metabolic fate is tracked.

If a study were designed to investigate the metabolism of p-coumaric acid, a deuterated or ¹³C-labeled version could be used. By analyzing the isotopic enrichment in various metabolites, including the glucuronide conjugate, researchers can elucidate metabolic pathways. GC-IRMS measures the ratio of the heavier isotope (e.g., deuterium or ¹³C) to the lighter isotope (¹H or ¹²C) with extremely high precision. This allows for the detection of very small changes in isotopic composition, providing detailed insights into the metabolic processing of the parent compound. The use of this compound in this context would be as a reference material to confirm the identity and isotopic enrichment of the metabolite formed in vivo.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules and for tracking their metabolic fate. In the study of p-coumaric acid metabolism, NMR offers detailed insights into the structure of its derivatives, such as this compound.

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful strategy for tracing the metabolic pathways of compounds within a biological system. cam.ac.uknih.govcreative-proteomics.com By introducing p-coumaric acid-d5, a deuterated version of p-coumaric acid, researchers can follow its transformation into various metabolites. cam.ac.uknih.gov The deuterium atoms act as a unique tag, as their NMR signal is distinct from that of hydrogen. nih.gov This allows for the unambiguous tracking of the labeled compound through processes of absorption, distribution, metabolism, and excretion. cam.ac.uknih.gov This technique, known as Deuterium Metabolic Imaging (DMI), can provide quantitative data on the flux through specific metabolic pathways. nih.govnih.gov

The use of deuterated substrates like [6,6’-²H₂]-glucose has been employed to trace metabolic flux through glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov Similarly, introducing p-coumaric acid-d5 enables the clear identification and quantification of its metabolites, including the glucuronide conjugate, separating their signals from the body's natural pool of related compounds.

While techniques like mass spectrometry are excellent for detecting known compounds, NMR spectroscopy is unparalleled for providing definitive structural confirmation, especially within the complexity of biological samples like plasma or urine. nih.govuliege.be This is critical for distinguishing between different isomers of a metabolite. nih.gov For this compound, NMR can confirm the exact point of attachment of the glucuronic acid to the p-coumaric acid molecule. uliege.be

Advanced 2D NMR techniques are employed for this purpose:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the link between the glucuronic acid and p-coumaric acid.

The deuterium atoms in this compound simplify the resulting ¹H NMR spectra by reducing the number of signals, which helps in interpreting the data from complex biological samples.

Table 1: Key NMR Experiments for Structural Analysis

NMR ExperimentInformation ProvidedRelevance for this compound
1D ¹H NMR Provides information on the different types of protons in the molecule. bmrb.ioInitial assessment of the compound's structure and purity.
2D COSY Shows proton-proton correlations. bmrb.ioConfirms the connectivity of protons within the p-coumaric acid and glucuronide parts.
2D HSQC Links protons to their directly bonded carbons. bmrb.ioAssigns the carbon skeleton of the molecule.
2D HMBC Shows long-range proton-carbon correlations. bmrb.ioDefinitive confirmation of the 4-O-glucuronide linkage.
²H NMR Directly detects deuterium signals. nih.govTraces the metabolic fate of the deuterated compound.

Sample Preparation Techniques for p-Coumaric Acid Glucuronides in Diverse Matrices

The quality of analytical results heavily relies on the methods used to prepare the sample. The approach taken depends on the nature of the sample matrix. nih.govresearchgate.net

p-Coumaric acid and its conjugates are found in a variety of plants. nih.govresearchgate.netresearchgate.net To analyze them, they must first be extracted from the complex plant matrix. A common method involves using a polar solvent, such as methanol or a methanol-water mixture, to extract the phenolic compounds. researchgate.netphcogres.com For instance, a simple extraction and isolation of p-coumaric acid from Cynodon dactylon (druva grass) has been achieved using preparative Thin Layer Chromatography (TLC) with a mobile phase of chloroform, methanol, and formic acid. ijpar.comsemanticscholar.org The isolated compound can then be characterized by UV, Mass, and NMR spectroscopy. ijpar.com

For more complex plant extracts, a multi-step process is often necessary. This can include:

Homogenizing the plant material.

Extracting with a suitable solvent.

Purifying the extract using techniques like Solid-Phase Extraction (SPE) to remove interfering substances. researchgate.net

When studying the metabolism of p-coumaric acid in animals or humans, the target compound and its metabolites need to be isolated from biological fluids like plasma and urine, or from tissues. nih.govsemanticscholar.org A significant challenge in these matrices is the high concentration of proteins. A common first step is to precipitate these proteins using an organic solvent like acetonitrile or methanol. semanticscholar.org

Following protein removal, Solid-Phase Extraction (SPE) is frequently used to further clean up the sample and concentrate the analytes of interest before analysis by methods like LC-MS/MS. scispace.com It's important to note that some tissues contain enzymes like β-glucuronidase that can break down glucuronide conjugates during the extraction process, potentially leading to an overestimation of the free aglycone (the non-sugar part of the molecule). nih.gov The use of inhibitors for these enzymes can prevent this issue. nih.gov

To measure the total amount of p-coumaric acid (both free and conjugated), it's often necessary to break the glucuronide bond to release the p-coumaric acid aglycone. nih.govresearchgate.net This process is called hydrolysis and can be achieved through two main methods:

Enzymatic Hydrolysis: This method uses the enzyme β-glucuronidase to specifically cleave the glucuronide linkage. cerilliant.comsigmaaldrich.com It is a highly selective method that works under mild conditions. mdpi.com However, the efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, incubation time, and the source of the enzyme. cerilliant.comsigmaaldrich.com

Acid/Base Hydrolysis: This chemical method can also cleave the glucuronide bond but is less specific and can sometimes lead to the degradation of the target compound. researchgate.net

After hydrolysis, the total amount of the released p-coumaric acid can be quantified.

Table 2: Comparison of Hydrolysis Techniques

MethodAdvantagesDisadvantages
Enzymatic Hydrolysis Highly specific for glucuronide bonds, mild reaction conditions. mdpi.comCan be more costly and time-consuming; enzyme activity can be affected by the sample matrix. cerilliant.comsigmaaldrich.com
Acid/Base Hydrolysis Generally faster and less expensive. researchgate.netNon-specific, harsh conditions may degrade the analyte. researchgate.net

Metabolic Pathways and Biotransformations of P Coumaric Acid Glucuronides

Endogenous Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine and kidneys. wikipedia.orgwikipedia.org These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the p-coumaric acid molecule, forming p-coumaric acid glucuronide. wikipedia.orgwikipedia.org

The formation of p-coumaric acid 4-O-β-D-glucuronide is carried out by specific isoforms of the UGT enzyme superfamily. Research has identified that several UGT isoforms are capable of glucuronidating phenolic compounds. While direct studies pinpointing the exact isoforms for p-coumaric acid are part of ongoing research, studies on similar phenolic structures and other xenobiotics provide strong indications. For instance, UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 have been identified as important enzymes in the metabolism of various chlorophenol isomers. nih.gov Specifically, UGT1A9 has been shown to be highly efficient in the synthesis of the phenyl-glucuronide of mycophenolic acid (MPAG), a compound that also undergoes glucuronidation. nih.gov Given the structural similarities, it is plausible that these isoforms, particularly those in the UGT1A family which are known to metabolize a wide array of phenols, are involved in the glucuronidation of p-coumaric acid.

The efficiency of glucuronidation and the expression of UGT enzymes vary significantly across different tissues. The liver is the primary site of glucuronidation due to its high concentration of various UGT isoforms. wikipedia.org However, the intestine also plays a crucial role in the "first-pass" metabolism of dietary compounds like p-coumaric acid. nih.gov For example, UGT1A10 is highly expressed in the intestine but not in the liver, contributing significantly to the presystemic metabolism of xenobiotics. nih.gov This tissue-specific expression is regulated by epigenetic factors such as DNA methylation. nih.gov The differential expression of UGT isoforms in tissues like the liver, kidney, and intestine dictates the extent and rate of p-coumaric acid glucuronidation in these organs. wikipedia.orgnih.gov For instance, the high hepatic and renal expression of UGT1A9 and UGT2B7 likely contributes to their significant role in the glucuronidation of certain drugs. nih.gov

Table 1: Tissue-Specific Expression of Selected UGT Isoforms

UGT IsoformPrimary Tissue(s) of ExpressionRelevance to Phenolic Compound Glucuronidation
UGT1A1 Liver, IntestineKnown to metabolize a broad range of phenols.
UGT1A6 Liver, KidneyImportant for the glucuronidation of small planar phenols.
UGT1A9 Liver, KidneyHigh efficiency in glucuronidating phenolic compounds. nih.gov
UGT1A10 IntestineKey role in the first-pass metabolism of dietary compounds. nih.gov
UGT2B7 Liver, KidneyInvolved in the glucuronidation of various drugs and endogenous compounds. nih.gov

This table provides a simplified overview of the expression of some UGT isoforms relevant to the metabolism of phenolic compounds.

Glucuronidation is a critical step in the detoxification and elimination of p-coumaric acid from the body. nih.gov By attaching a hydrophilic glucuronic acid molecule, the resulting p-coumaric acid glucuronide becomes more water-soluble and is more readily excreted in urine and bile. wikipedia.org This process effectively reduces the systemic exposure to the parent compound. The formation of glucuronide conjugates is a major pathway for the clearance of many phenolic compounds. nih.gov In vitro studies using human liver microsomes have demonstrated that glucuronidation can account for a significant percentage of the clearance of various compounds. nih.gov The efficiency of this clearance is dependent on the activity of UGT enzymes and the subsequent transport of the glucuronide conjugates out of the cells. nih.gov

Microbial Metabolism of p-Coumaric Acid Glucuronides

The journey of p-coumaric acid glucuronides does not end with their formation. Once excreted into the gastrointestinal tract via bile, these conjugates encounter the vast and diverse gut microbiota, which can significantly alter their fate. nih.govresearchgate.net

The gut microbiota possesses a wide array of enzymes that can metabolize compounds that are resistant to digestion by human enzymes. nih.gov One of the key activities of the gut microbiota in the context of p-coumaric acid metabolism is the deconjugation of its glucuronide form. nih.govresearchgate.net This process, known as hydrolysis, cleaves the glucuronic acid moiety, releasing the parent p-coumaric acid back into the intestinal lumen. nih.gov This regenerated p-coumaric acid can then be reabsorbed into the bloodstream, a process known as enterohepatic circulation, or it can undergo further transformations by the gut bacteria. researchgate.net These further transformations can lead to the formation of various other metabolites, such as dihydrocoumaric acid. researchgate.net

Table 2: Key Enzymes in p-Coumaric Acid Glucuronide Metabolism

Enzyme FamilyLocationFunctionSignificance
UDP-Glucuronosyltransferases (UGTs) Liver, Intestine, KidneysCatalyze the addition of glucuronic acid to p-coumaric acid. wikipedia.orgKey for detoxification and clearance of the parent compound. nih.gov
β-Glucuronidases (GUS) Gut MicrobiotaHydrolyze p-coumaric acid glucuronide, releasing p-coumaric acid. nih.govEnables reabsorption and further microbial metabolism of p-coumaric acid. researchgate.net

Formation of Downstream Microbial Metabolites from p-Coumaric Acid Aglycone

Following the deconjugation of p-coumaric acid glucuronide in the gut, the liberated p-coumaric acid aglycone becomes a substrate for a variety of microbial biotransformations. The gut microbiota possesses a diverse enzymatic machinery capable of modifying phenolic acids, leading to a range of downstream metabolites. The specific metabolites formed are dependent on the composition of the gut microflora and the resident microbial species. nih.gov

One of the primary degradation pathways involves the shortening of the propionic acid side chain. For instance, microorganisms such as Yarrowia lipolytica and Streptomyces species have been shown to convert p-coumaric acid into 4-hydroxybenzoic acid. nih.gov In some cases, further hydroxylation can occur, leading to the formation of protocatechuic acid. researchgate.net Another common transformation is the reduction of the double bond in the side chain, producing dihydro-p-coumaric acid (phloretic acid). Subsequent metabolism can lead to compounds like m-dihydrocoumaric acid and its sulfated conjugates. mdpi.com

The composition of the local microbial community significantly influences these metabolic outcomes. For example, Bacillus subtilis has been identified as a bacterium capable of degrading p-coumaric acid. nih.gov Similarly, various species of Pseudomonas and Acinetobacter are known to metabolize p-coumaric acid through different routes. researchgate.netscilit.com The presence of p-coumaric acid can also modulate the gut microbiota composition itself, potentially stimulating the growth of bacteria capable of its degradation. nih.govplos.org

Table 1: Examples of Microbial Metabolites from p-Coumaric Acid Aglycone

Microbial Species/Group Downstream Metabolite(s) Reference(s)
Yarrowia lipolytica 4-Hydroxybenzoic acid nih.gov
Pseudomonas putida 4-Hydroxybenzaldehyde, 4-Hydroxybenzoic acid researchgate.net
Streptomyces species 4-Hydroxybenzoic acid nih.gov
General Gut Microbiota Dihydro-p-coumaric acid (Phloretic acid) mdpi.com
General Gut Microbiota m-Dihydrocoumaric acid, Dihydrocoumaric acid-O-sulfate mdpi.com
Acinetobacter calcoaceticus Not specified, but degradation confirmed scilit.com
Bacillus subtilis Not specified, but degradation confirmed nih.gov

Comparative Metabolism Across Biological Systems (e.g., plants, animals, microbes)

The metabolism of p-coumaric acid and its glucuronides varies significantly across different biological systems.

Plants: In plants, p-coumaric acid is a central intermediate in the phenylpropanoid pathway. nih.gov It rarely exists in its free form and is typically found as conjugates, esterified or glycosylated with other molecules. researchgate.netresearchgate.net These conjugates serve diverse and vital functions within the plant.

Animals: In animals, ingested p-coumaric acid and its conjugates are subject to rapid metabolism. After absorption from the gastrointestinal tract, p-coumaric acid undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the liver and intestinal wall. mdpi.com These conjugation reactions increase its water solubility, facilitating its circulation and eventual excretion. nih.gov The process of enterohepatic circulation is also a key feature of its metabolism in animals. nih.gov

Microbes: Microorganisms, particularly those in the soil and the animal gut, possess the ability to degrade p-coumaric acid. nih.govnih.gov Microbial metabolism often involves side-chain cleavage, demethylation, and dehydroxylation, leading to a variety of smaller phenolic compounds like 4-hydroxybenzoic acid. nih.gov This microbial biotransformation plays a crucial role in both nutrient cycling in the environment and the metabolic fate of dietary phenolics in animals.

Plants employ a variety of conjugation strategies to modify p-coumaric acid, which enhances its chemical stability, solubility, and functional diversity. nih.govresearchgate.net The phenolic hydroxyl group or the carboxylic acid group of p-coumaric acid can be linked to various other molecules. benthamscience.com

Conjugation Mechanisms:

Esterification: p-Coumaric acid is often found ester-linked to cell wall components such as polysaccharides (arabinoxylans in grasses) and lignin (B12514952). nih.govresearchgate.net It can also form esters with smaller molecules like organic acids (e.g., quinic acid to form coumaroylquinic acid) and glycerol. researchgate.net

Glycosylation: The hydroxyl group can be attached to sugars, such as glucose, to form phenolic glycosides. researchgate.net This increases the water solubility of the compound.

Ecological Significance: These conjugates play significant roles in the plant's interaction with its environment:

Structural Support: By cross-linking lignin and polysaccharides, p-coumaric acid esters contribute to the structural integrity and rigidity of the plant cell wall. nih.gov

Defense Against Pathogens: p-Coumaric acid and its derivatives possess antimicrobial properties, helping to protect the plant from fungal and bacterial infections. researchgate.net Their incorporation into the cell wall can form a physical barrier against invading pathogens.

Signaling Molecules: Phenolic compounds can act as signaling molecules in plant-microbe interactions. For example, they are involved in establishing symbiotic relationships with mycorrhizal fungi. researchgate.net

Allelopathy: Plants can release p-coumaric acid and its conjugates into the soil, where they can inhibit the germination and growth of neighboring competitor plants, a phenomenon known as allelopathy. nih.gov

UV Protection: Phenolic compounds accumulated in the epidermis can help protect the plant from damaging UV radiation. researchgate.net

Table 3: Common Conjugates of p-Coumaric Acid in Plants and Their Significance

Conjugate Type Linked Molecule Ecological Significance Reference(s)
Esters Polysaccharides (e.g., Arabinoxylan) Structural support, cell wall integrity nih.gov
Esters Lignin Structural support, defense nih.govresearchgate.net
Esters Organic Acids (e.g., Quinic Acid) Soluble phenolic pool, defense researchgate.net
Glycosides Monosaccharides (e.g., Glucose) Increased solubility, storage, transport researchgate.net

Mammalian Phase II Conjugation Profiles

Upon absorption in the small intestine and liver, p-coumaric acid is subject to extensive Phase II biotransformation, a critical detoxification process that enhances the water solubility of xenobiotics, thereby facilitating their excretion. The primary Phase II reactions for p-coumaric acid are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.net These enzymatic processes conjugate endogenous molecules—glucuronic acid or a sulfate (B86663) group—to the functional groups of p-coumaric acid, primarily its phenolic hydroxyl group.

Research using in vitro models of the human intestine, such as Caco-2 cells, has shown that p-coumaric acid is relatively stable compared to other hydroxycinnamic acids. In these models, the parent compound remains the predominant form, with only trace amounts of its glucuronidated and sulfated metabolites being detected. ufrgs.br This suggests that a substantial portion of p-coumaric acid may enter circulation in its free, unconjugated form. ufrgs.br

However, in vivo studies in both rats and humans confirm that conjugation is a significant metabolic fate. Following oral administration, p-coumaric acid is rapidly absorbed, and its glucuronide and sulfate conjugates are readily identified in plasma and urine. nih.gov The specific metabolite "p-Coumaric Acid 4-O-β-D-Glucuronide" results from the attachment of a glucuronic acid molecule to the hydroxyl group at the C4 position of p-coumaric acid. This conjugate has been identified in human blood and urine.

Further metabolism can occur, including the reduction of the side chain, leading to metabolites such as dihydrocoumaric acid, which is also found in its conjugated sulfate form in plasma.

Detailed Research Findings

Studies investigating the pharmacokinetics of p-coumaric acid and its metabolites have provided quantitative data on its conjugation profile. After oral intake, both free p-coumaric acid and its conjugated forms are present in the circulatory system. The liver plays a central role in this process; in situ hepatic metabolism studies show that about 57.5% of p-coumaric acid remains in its free form, a higher percentage than other related phenolic acids, indicating that while conjugation occurs, it is not exhaustive. ufrgs.br

Table 1: In Situ Hepatic Metabolism of Various Hydroxycinnamic Acids This table presents the percentage of the compound remaining in its free (unconjugated) form after metabolism in an in situ rat liver perfusion model.

CompoundFree Form Remaining After Hepatic Metabolism (%)Primary Conjugation Reactions
p-Coumaric Acid57.5% ufrgs.brGlucuronidation, Sulfation ufrgs.br
Caffeic Acid39.1% ufrgs.brGlucuronidation, Sulfation, Methylation ufrgs.br
Ferulic Acid6.2–18.4% ufrgs.brGlucuronidation, Sulfation ufrgs.br

Biotransformation of Glucuronide Conjugates

The metabolic journey of p-coumaric acid conjugates does not necessarily end with their formation. Glucuronides excreted from the liver into the bile and subsequently released into the intestinal lumen can undergo further biotransformation by the gut microbiota. nih.govnih.govtandfonline.com These intestinal bacteria produce enzymes, such as β-glucuronidases, which are capable of hydrolyzing the glucuronide conjugate, a process known as deconjugation. nih.gov

This enzymatic cleavage releases the parent p-coumaric acid, which can then be reabsorbed into the systemic circulation. nih.gov This cycle, known as enterohepatic circulation, effectively extends the half-life of p-coumaric acid in the body, allowing for prolonged exposure to the compound and its metabolites. nih.govnih.gov In addition to deconjugation, the gut microbiota can also perform other transformations, such as the hydrogenation of the side chain to produce dihydrocoumaric acid. tandfonline.com

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Human Plasma This table shows the pharmacokinetic data for the parent compound p-Coumaric Acid (p-CA) in human plasma following oral administration.

ParameterValue (Mean ± SD)Description
Cmax (Maximum Plasma Concentration)21.95 ± 11.36 ng/mL nih.govThe highest concentration of the drug observed in the plasma.
Tmax (Time to Cmax)0.50 ± 0.35 hours nih.govThe time at which the maximum plasma concentration is reached.
T1/2 (Elimination Half-life)0.9 ± 0.5 hours nih.govThe time required for the plasma concentration to decrease by half.
AUCt (Area Under the Curve)20.55 ± 1.50 ng·h/mL nih.govThe total exposure to the drug over a specified time interval.

Applications of P Coumaric Acid D5 4 O β D Glucuronide in Research

Quantitative Metabolomics and Flux Analysis

Metabolomics aims to measure the complete set of small-molecule metabolites in a biological specimen. The use of stable isotope-labeled standards, such as p-Coumaric Acid-d5 4-O-β-D-Glucuronide, is fundamental to achieving accurate and reproducible results in this field.

The primary application of this compound is as an internal standard for the quantification of its unlabeled counterpart using isotope dilution mass spectrometry (ID-MS). Glucuronidation is a major metabolic pathway for eliminating a wide range of compounds from the body. nih.govnih.gov The resulting glucuronides are more water-soluble, facilitating their excretion. nih.gov p-Coumaric acid, a phenolic acid found in many plants, undergoes this process after ingestion. researchgate.netnih.gov

In a typical quantitative workflow, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. This standard co-purifies with the endogenous, non-labeled (native) analyte. During mass spectrometry analysis, the instrument can distinguish between the labeled standard and the native analyte due to their mass difference. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, an exact concentration can be calculated. This method corrects for any loss of analyte during sample extraction and processing, as well as for variations in instrument response, thereby ensuring high precision and accuracy. nih.gov

Table 1: Illustrative Data for Quantification of p-Coumaric Acid 4-O-β-D-Glucuronide in Human Urine

Sample IDNative Analyte Peak Aread5-Internal Standard Peak AreaConcentration of d5-Standard (ng/mL)Calculated Native Analyte Concentration (ng/mL)
Control 145,67098,5405023.17
Control 251,23099,1205025.84
Test 1120,88098,9905061.06
Test 2135,45099,5605068.02

This is a hypothetical data table for illustrative purposes.

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways. nih.gov By introducing a stable isotope-labeled compound into a biological system, researchers can trace the path of the label as the compound is metabolized. nih.gov

For instance, if deuterated p-coumaric acid were administered to a model organism, mass spectrometry could be used to detect downstream metabolites that retain the deuterium (B1214612) (d5) label. This provides unambiguous evidence of the metabolic conversions occurring in vivo. This approach can confirm, for example, that p-coumaric acid is a precursor to other compounds like 4-hydroxybenzoic acid, a transformation observed in some microorganisms. nih.gov By tracking the appearance of labeled intermediates and final products over time, the sequence of metabolic reactions can be determined.

Table 2: Hypothetical Metabolic Tracing of Deuterated p-Coumaric Acid

Time PointLabeled Compound AdministeredLabeled Metabolite DetectedMetabolic Pathway Confirmed
0 minp-Coumaric Acid-d5--
30 minp-Coumaric Acid-d5This compoundGlucuronidation
60 minp-Coumaric Acid-d54-Hydroxybenzoic Acid-d4Oxidative Side-Chain Degradation
120 minp-Coumaric Acid-d5p-Hydroxybenzyl alcohol-d4Reduction

This table illustrates the principle of metabolic tracing using a hypothetical pathway.

Isotope labeling is also invaluable for studying how metabolism changes in response to various stimuli, such as disease, drug treatment, or dietary changes. In such studies, a labeled precursor is administered to both a control group and a test group. The rate of formation and the concentration of labeled metabolites are then compared between the groups.

Enzymatic Activity Profiling and UGT Characterization

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the glucuronidation of numerous compounds, including drugs, toxins, and endogenous substances. nih.govnih.gov There are multiple UGT isoforms, each with distinct but often overlapping substrate specificities. nih.govresearchgate.net this compound and its precursor are used to characterize the activity of these crucial enzymes.

To determine which specific UGT enzymes are responsible for metabolizing a compound, in vitro assays are performed using individual, recombinantly expressed UGT isoforms. In this context, labeled p-coumaric acid would be used as the substrate and incubated with a panel of different UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7).

The reaction mixture contains the enzyme, the substrate, and the necessary cofactor, UDP-glucuronic acid (UDPGA). nih.gov The rate of formation of the product, this compound, is measured by LC-MS/MS. By comparing the activity across the different isoforms, researchers can identify the primary enzymes responsible for the glucuronidation of p-coumaric acid. This information is vital for predicting metabolic clearance and potential interactions with other drugs metabolized by the same enzymes. mdpi.com

Table 3: Hypothetical UGT Isoform Activity Profile for p-Coumaric Acid Glucuronidation

UGT IsoformSubstrateRelative Activity (%)
UGT1A1p-Coumaric Acid-d585
UGT1A3p-Coumaric Acid-d515
UGT1A4p-Coumaric Acid-d5<5
UGT1A6p-Coumaric Acid-d525
UGT1A9p-Coumaric Acid-d5100
UGT2B7p-Coumaric Acid-d5<5

This table presents hypothetical data showing the relative ability of different UGTs to form the glucuronide product.

Identifying compounds that inhibit UGT enzymes is a critical step in drug development to avoid adverse drug-drug interactions. researchgate.netnih.gov An in vitro assay using a labeled substrate provides a robust platform for screening potential inhibitors.

In a typical screening assay, a specific UGT isoform known to metabolize p-coumaric acid (e.g., UGT1A9, based on the hypothetical data above) is incubated with labeled p-coumaric acid and the cofactor UDPGA. The reaction is run in the presence and absence of a test compound (potential inhibitor). A reduction in the rate of this compound formation in the presence of the test compound indicates inhibition. researchgate.net By testing a range of inhibitor concentrations, a half-maximal inhibitory concentration (IC50) value can be determined, which quantifies the potency of the inhibitor. This method allows for the high-throughput screening of large compound libraries to flag potential drug interaction liabilities early in the research process. researchgate.net

Table 4: Example Data from an In Vitro UGT Inhibition Screen

Test CompoundConcentration (µM)UGT Activity (% of Control)IC50 (µM)
Compound A1048.59.8
Compound B1095.2>100
Compound C1015.11.2
Compound D1088.9>100

This table provides a hypothetical example of screening results for compounds that may inhibit the glucuronidation of p-coumaric acid.

In Vitro and Ex Vivo Model Systems for Metabolic Research

The study of how the body processes and eliminates compounds, known as xenobiotics, relies on sophisticated model systems that can mimic physiological conditions. This compound serves as an invaluable tool in these models to investigate the metabolic fate of p-coumaric acid, a common dietary phenolic acid.

Cell Culture Models for Conjugation and Deconjugation Studies

Cell culture models, particularly those using intestinal cells like Caco-2, are instrumental in studying the absorption and metabolism of dietary compounds. In this context, this compound is utilized as an internal standard for the accurate quantification of its non-labeled counterpart and other metabolites during studies of transepithelial transport.

Research has shown that p-coumaric acid's transport across Caco-2 cell monolayers is pH-dependent and occurs in a vectorial manner from the apical (intestinal lumen side) to the basolateral (bloodstream side) direction. This transport is saturable, indicating the involvement of a specific transporter, identified as the monocarboxylic acid transporter (MCT). The use of deuterated standards in such studies ensures the precision of kinetic parameter calculations, such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for understanding the efficiency of absorption.

While direct studies detailing the use of this compound to specifically trace the dynamics of conjugation and deconjugation within these cell models are not extensively published, the principle of using stable isotope-labeled compounds is well-established for elucidating metabolic pathways. The deuterated glucuronide would allow researchers to distinguish between the administered compound and any endogenously produced glucuronides, thereby providing a clear picture of the rates of both the formation (conjugation) of p-coumaric acid glucuronide and its breakdown (deconjugation) back to p-coumaric acid by cellular enzymes like β-glucuronidases.

Table 1: Kinetic Parameters of p-Coumaric Acid Transport in Caco-2 Cells

Parameter Value Significance
Michaelis Constant (Km) 17.5 mM Indicates the substrate concentration at which the transport rate is half of the maximum. A lower Km suggests a higher affinity of the transporter for the substrate.
Maximum Velocity (Vmax) 82.7 nmol min⁻¹ (mg of protein)⁻¹ Represents the maximum rate of transport when the transporter is saturated with the substrate.

Isolated Organ Perfusion Models for First-Pass Metabolism Assessment

To understand the metabolic fate of a compound after absorption and before it reaches systemic circulation, researchers employ isolated organ perfusion models, most commonly the perfused rat liver. This ex vivo system allows for the detailed investigation of "first-pass metabolism," a critical determinant of a compound's bioavailability.

A study utilizing the isolated and hemoglobin-free perfused rat liver demonstrated that p-coumaric acid can inhibit gluconeogenesis (the formation of glucose) from lactate and alanine. This effect is primarily attributed to the inhibition of pyruvate transport into the mitochondria. In such experiments, this compound would be an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis to accurately quantify the parent compound and its various metabolites, including the glucuronide and sulfate (B86663) conjugates formed within the liver.

The use of a deuterated standard is crucial for distinguishing the experimentally introduced compound from any endogenous p-coumaric acid that might be present in the liver tissue. This allows for a precise assessment of the extent of first-pass metabolism, including the rates of glucuronidation and sulfation, which are major pathways for the detoxification and elimination of phenolic acids.

Table 2: Metabolic Effects of p-Coumaric Acid in Perfused Rat Liver

Metabolic Process Effect of p-Coumaric Acid IC50 Value
Gluconeogenesis from Lactate Inhibition 92.5 µM
Gluconeogenesis from Alanine Inhibition 75.6 µM
Pyruvate Carboxylation (in isolated mitochondria) Inhibition 160.1 µM

Understanding Biological Roles of Metabolites

The metabolites of dietary compounds are not always inert detoxification products. In many cases, these metabolites, including glucuronide conjugates, can possess their own biological activities and play significant roles in physiological regulation and host-microbe interactions.

Investigating the Role of Glucuronide Conjugates in Biological Regulation (as metabolites, not therapeutic agents)

While the parent compound, p-coumaric acid, is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects, its conjugates are also subjects of intense research. Cumulative evidence suggests that conjugation can significantly influence the bioactivity of p-coumaric acid.

Glucuronidation of phenolic compounds can alter their chemical properties, which in turn can affect their biological function. For instance, the addition of a glucuronic acid moiety increases water solubility, which can impact a compound's distribution in the body and its interaction with cellular targets. While some studies suggest that glucuronidation might decrease the antioxidant activity of certain phenolic compounds by masking the hydroxyl groups responsible for radical scavenging, other research indicates that some glucuronide conjugates retain or even exhibit enhanced biological effects. For example, the acyl glucuronide of ferulic acid, a structurally similar compound, has been shown to possess potent antioxidant activity.

The use of this compound in biological assays would be instrumental in definitively assessing the specific regulatory roles of this metabolite. By using the labeled compound, researchers can ensure that any observed effects are directly attributable to the glucuronide form and not to the parent compound that might be released through deconjugation by cellular enzymes.

Studying Interplay between Host and Microbial Metabolism via Labeled Tracers

The gut microbiota plays a crucial role in the metabolism of many dietary compounds that are not absorbed in the upper gastrointestinal tract. Stable isotope tracing with compounds like p-Coumaric Acid-d5 is a powerful technique to unravel the complex metabolic interplay between the host and its gut microbes.

When p-Coumaric Acid-d5 is administered, it can be traced through the host's metabolic pathways, including glucuronidation in the liver to form this compound. This labeled glucuronide can then be excreted into the intestine via bile, where it becomes available to the gut microbiota. Certain gut bacteria possess β-glucuronidase enzymes that can cleave the glucuronic acid moiety, releasing the labeled p-coumaric acid-d5. This deconjugation step is a critical part of the enterohepatic circulation of many compounds.

Future Directions and Research Opportunities

Development of Novel Labeled Standards for Complex Conjugates

The accurate quantification of metabolites is a cornerstone of metabolomics and pharmacokinetic studies. thermofisher.com However, complex conjugates like glucuronides present analytical challenges due to their polarity and potential instability. researchgate.net The development of novel, stable isotope-labeled (SIL) standards, such as p-Coumaric Acid-d5 4-O-β-D-Glucuronide, is critical. These standards are essential for correcting variations during sample preparation and analytical detection, thereby improving accuracy and precision. researchgate.netnih.gov

Future research will focus on expanding the library of available SIL standards to cover a broader range of complex conjugates, including secondary glucuronides and other phase II metabolites. hyphadiscovery.comisotope.com The synthesis of these standards, whether through chemical or enzymatic methods, is a growing area of interest. hyphadiscovery.comrsc.org The availability of a comprehensive suite of labeled standards will enable more robust and reliable quantitative studies of metabolic pathways that were previously difficult to assess. thermofisher.comisotope.com

Table 1: Comparison of Endogenous vs. Labeled Glucuronide

Property p-Coumaric Acid 4-O-β-D-Glucuronide This compound
Primary Use Endogenous metabolite for biological investigation Internal standard for quantitative analysis
Isotopic Label None (natural abundance) Deuterium (B1214612) (d5)
Molecular Weight ~340.28 g/mol lgcstandards.com ~345.31 g/mol
Mass Spec Behavior Analyte to be measured Reference for correcting analytical variability

| Key Advantage | Represents the native biological molecule | Co-elutes with analyte but is mass-distinguishable, enabling precise quantification nih.gov |

Advanced Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier technique for analyzing glucuronide conjugates. researchgate.net Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for distinguishing metabolites from a complex biological matrix. researchgate.netscispace.com The use of a SIL standard like this compound is integral to methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), where specific mass transitions for both the analyte and the standard are tracked. thermofisher.com

Future advancements will likely involve the broader adoption of high-resolution mass spectrometry (HRMS) for quantitative studies. HRMS offers the ability to differentiate compounds with very small mass differences, reducing interferences and improving data quality. nih.gov Furthermore, innovative MS approaches, such as in-silico deconjugation, are being developed to help identify glucuronide metabolites in large datasets by computationally removing the glucuronic acid moiety from spectra and matching the remaining fragment to library spectra of the parent compound. nih.gov Combining these advanced MS techniques with high-quality labeled standards will push the limits of detection and quantification. nih.gov

Systems Biology Approaches Integrating Metabolomics with Other Omics Data

Metabolomics provides a real-time snapshot of the physiological state of an organism. dbkgroup.org By accurately quantifying key metabolites like p-Coumaric Acid 4-O-β-D-Glucuronide using its d5-labeled standard, researchers can generate high-quality datasets that reflect metabolic pathway activity. nih.gov The true power of this information is realized when it is integrated with other "omics" data, such as genomics, transcriptomics, and proteomics, within a systems biology framework. nih.govresearchgate.net

Future research will focus on building comprehensive models of metabolic networks. dbkgroup.orgnih.gov For instance, quantitative metabolomic data on glucuronide levels can be correlated with genomic data on UDP-glucuronosyltransferase (UGT) gene polymorphisms or transcriptomic data on UGT mRNA expression. nih.gov This multi-omics integration allows scientists to move from simple correlation to a more causative understanding of how genetic variations lead to specific metabolic phenotypes, providing a holistic view of how organisms process compounds like p-coumaric acid. nih.govresearchgate.net

Elucidation of Regulatory Mechanisms Governing Glucuronide Biosynthesis and Catabolism

Glucuronidation is a critical phase II metabolic pathway catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes transfer glucuronic acid from UDP-glucuronic acid to a substrate. wikipedia.org The reverse process, deconjugation, is carried out by β-glucuronidases, often of microbial origin in the gut. Understanding the regulation of these enzymes is key to predicting drug metabolism and xenobiotic detoxification.

The use of labeled compounds is instrumental in elucidating these regulatory mechanisms. This compound, along with its labeled precursor, can be used in cellular or in-vitro assays to precisely measure enzyme kinetics (e.g., Km, Vmax) for specific UGT isoforms. nih.gov By tracing the formation and breakdown of the labeled glucuronide, researchers can investigate how genetic factors, disease states, or co-administered drugs affect the efficiency of both glucuronide biosynthesis and catabolism. Future studies will leverage these tools to build more accurate predictive models of metabolic clearance.

Exploration of Inter-Individual Variability in Glucuronidation Pathways Using Labeled Tracers

Significant variability exists in how different individuals metabolize drugs and dietary compounds. nih.gov This inter-individual variability in glucuronidation can be substantial, leading to different health outcomes or drug responses. nih.gov Factors contributing to this variability include age, sex, co-administered drugs, and, critically, genetic polymorphisms in UGT enzymes. nih.govnih.gov

Labeled tracers are powerful tools for phenotyping these differences in vivo. A research paradigm could involve administering the unlabeled precursor (p-coumaric acid) to a cohort of individuals and using this compound as the internal standard to precisely quantify the formation of the metabolite in plasma or urine samples. This allows for a direct assessment of an individual's metabolic capacity. Future research will increasingly use such approaches in pharmacogenomic and nutritional studies to understand how an individual's genetic makeup influences their metabolic fingerprint, paving the way for personalized medicine and dietary recommendations. nih.gov

Q & A

Q. What advanced strategies validate its role in modulating inflammatory signaling pathways?

  • Methodology : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., NF-κB, MAPK). Combine with in silico network analysis to map interactions. For example, glucuronide derivatives may inhibit COX-2 via allosteric modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.